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Compound of Interest

Compound Name: C16 Galactosylceramide

Cat. No.: B019202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biosynthesis of C16 Galactosylceramide
(GalCer(d18:1/16:0)), a critical sphingolipid involved in various cellular processes. The pathway

is detailed from its initial substrates to the final product, with a focus on enzymatic activity,

cellular localization, quantitative data, and the experimental protocols used for its study.

The Core Biosynthesis Pathway
The synthesis of C16 Galactosylceramide is a two-stage process that occurs entirely within

the Endoplasmic Reticulum (ER). It begins with the formation of the C16 Ceramide backbone,

which is subsequently glycosylated to yield the final product.

Stage 1: Synthesis of C16 Ceramide
The initial and rate-limiting step in the de novo synthesis of all sphingolipids is the

condensation of L-serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), which occurs

in the ER. Following a series of reactions, this leads to the formation of a sphingoid base,

typically sphinganine.

The crucial step for determining the acyl chain length is catalyzed by a family of six mammalian

Ceramide Synthases (CerS). For the production of C16 ceramide, Ceramide Synthase 5

(CerS5) and Ceramide Synthase 6 (CerS6) are the key enzymes.[1] These enzymes exhibit

high selectivity for palmitoyl-CoA (C16:0-CoA) as the acyl donor, which they attach to the
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sphingoid base (sphinganine) to form dihydroceramide.[1] A final desaturation step converts

dihydroceramide to C16 ceramide. The entire process is localized to the ER membrane.[2]

Stage 2: Galactosylation of C16 Ceramide
The final step is the transfer of a galactose moiety from a donor molecule to the C16 ceramide

backbone. This reaction is catalyzed by the enzyme UDP-galactose:ceramide

galactosyltransferase (CGT), also known as UGT8.[3][4] This enzyme is an integral membrane

protein of the ER, with its active site located in the ER lumen.[3][5] It transfers galactose from

UDP-galactose directly to the ceramide molecule present in the ER membrane, producing C16
Galactosylceramide.[3] This localization means that the newly synthesized ceramide does not

need to be transported to the Golgi apparatus for galactosylation, unlike the synthesis of

glucosylceramide or sphingomyelin.[5]

Visualization of the Biosynthesis Pathway
The following diagrams illustrate the key steps in the C16 Galactosylceramide synthesis

pathway and a typical experimental workflow for its quantification.
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Biosynthesis of C16 Galactosylceramide within the Endoplasmic Reticulum.

Experimental Workflow for Galactosylceramide Quantification
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Workflow for quantifying C16 Galactosylceramide from biological samples.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b019202?utm_src=pdf-body
https://www.benchchem.com/product/b019202?utm_src=pdf-body-img
https://www.benchchem.com/product/b019202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
This section summarizes available quantitative data for the substrates and enzymes in the C16
Galactosylceramide biosynthesis pathway. Note that specific kinetic values for some enzyme-

substrate pairs are not readily available in the literature and represent an area for further

research.

Table 1: Substrate Concentrations

Substrate Cellular Location
Typical
Physiological
Concentration

Reference

Palmitoyl-CoA Cytoplasm / ER 0.1 µM - 10 µM [6]

UDP-galactose
Cytoplasm / ER

Lumen

~25 - 82 µmol / 100g

protein
[3]

Table 2: Enzyme Kinetic Parameters

Enzyme Substrate
Km (Michaelis
Constant)

Vmax
(Maximal
Velocity)

Reference

CerS5 / CerS6 Sphinganine 2 - 5 µM Not Reported [6]

CerS5 / CerS6
Palmitoyl-CoA

(C16:0)
Not Reported Not Reported N/A

CGT (UGT8) C16 Ceramide Not Reported Not Reported N/A

CGT (UGT8) UDP-galactose Not Reported Not Reported N/A

Experimental Protocols
This section provides detailed methodologies for key experiments used to analyze the C16
Galactosylceramide biosynthesis pathway.

Protocol 1: Ceramide Synthase (CerS) Activity Assay
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This protocol is adapted from fluorescent and mass spectrometry-based methods to measure

the activity of CerS5/CerS6 using C16:0-CoA.

A. Using a Fluorescent Sphinganine Analog (NBD-sphinganine)

Objective: To measure the rate of NBD-C16-dihydroceramide formation from NBD-

sphinganine and palmitoyl-CoA.

Materials:

Cell or tissue homogenates expressing CerS5/6.

Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1%

(w/v) fatty acid-free BSA.

Substrates: 10 µM NBD-sphinganine, 50 µM Palmitoyl-CoA (C16:0).

Stop Solution: Chloroform:Methanol (1:2, v/v).

TLC plates (Silica Gel 60) and developing solvent (e.g., chloroform:methanol:2M NH₄OH,

40:10:1, v/v/v).

Procedure:

Prepare cell or tissue homogenates and determine protein concentration.

In a microcentrifuge tube, prepare a 100 µL reaction mix containing the reaction buffer and

substrates.

Initiate the reaction by adding 50 µg of homogenate protein.

Incubate the reaction with shaking at 37°C for 30-120 minutes.

Stop the reaction by adding 375 µL of the stop solution.

Perform lipid extraction (see Protocol 2).

Resuspend the dried lipid extract in a small volume of chloroform:methanol (9:1, v/v).
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Spot the sample on a TLC plate and develop using the appropriate solvent system.

Visualize the fluorescent NBD-dihydroceramide product under UV light and quantify using

densitometry against a standard curve.

B. Using LC-MS/MS

Objective: To precisely quantify the formation of specific dihydroceramide species.

Procedure:

Follow steps 1-4 from the fluorescent assay, using unlabeled sphinganine (e.g., C17-

sphinganine for distinction from endogenous species).

Prior to stopping the reaction, spike the sample with a known amount of a suitable internal

standard (e.g., d17:1/C18:0 ceramide).

Stop the reaction and perform lipid extraction (Protocol 2).

Resuspend the dried lipid extract in a mobile phase compatible with your LC system (e.g.,

Methanol with 1 mM ammonium formate and 0.2% formic acid).

Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) system.

Quantify the product by comparing the peak area of the analyte to the peak area of the

internal standard. Express activity as pmol of product per mg of protein per minute.

Protocol 2: General Lipid Extraction for
Galactosylceramide Analysis
This protocol is a standard method for extracting total lipids from cell lysates.

Objective: To isolate lipids, including galactosylceramide, from aqueous cell components.

Materials:

Cell lysate (e.g., 30 µL).
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Internal Standard (e.g., 20 µL of 1 µM C6-NBD-GlcCer or other non-endogenous

standard).

Chloroform.

Methanol.

Deionized water.

Procedure:

To the cell lysate, add 400 µL of chloroform:methanol (1:1, v/v) and the internal standard.

Incubate the mixture at 37°C for 1-2 hours to ensure protein denaturation and lipid

solubilization.

Add 200 µL of chloroform and 150 µL of water to induce phase separation.

Vortex the mixture thoroughly.

Centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes to separate the phases.

Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

For quantitative recovery, re-extract the upper aqueous phase with another 200 µL of

chloroform, centrifuge, and pool the lower phases.

Dry the pooled organic phases under a stream of nitrogen or using a vacuum

concentrator.

The dried lipid film is now ready for derivatization (if needed) or resuspension for analysis.

Protocol 3: Quantification of Galactosylceramide by
HPLC
This protocol allows for the separation and quantification of galactosylceramide from its isomer,

glucosylceramide.
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Objective: To quantify C16 Galactosylceramide using High-Performance Liquid

Chromatography.

Materials:

Dried lipid extract from Protocol 2.

Derivatization reagents (optional, e.g., O-phthalaldehyde (OPA) after enzymatic

deacylation).

HPLC system with a fluorescence detector and a normal-phase column (e.g., Intersil SIL

150A-5).

Mobile Phase: e.g., n-hexane:isopropanol:water (73:26.5:0.5, v/v/v).

Procedure:

If derivatization is required for detection, follow the specific protocol (e.g., enzymatic

deacylation followed by OPA labeling).

Resuspend the final lipid sample in a suitable solvent (e.g., ethanol or mobile phase).

Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.

Transfer the supernatant to an HPLC vial.

Inject an aliquot (e.g., 15 µL) onto the normal-phase HPLC column.

Elute the lipids using the specified mobile phase at a constant flow rate (e.g., 2.0 mL/min).

Detect the analyte using a fluorescence detector with appropriate excitation and emission

wavelengths (e.g., Ex: 340 nm, Em: 455 nm for OPA derivatives).

Identify and quantify the galactosylceramide peak based on its retention time compared to

a pure standard. Calculate the concentration based on the peak area relative to the

internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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